molecular formula C13H14ClNO2 B1386874 4-(Chloromethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole CAS No. 1048921-06-7

4-(Chloromethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole

Cat. No.: B1386874
CAS No.: 1048921-06-7
M. Wt: 251.71 g/mol
InChI Key: FQKKUXSLEQVVKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloromethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole is a substituted oxazole derivative characterized by a 1,3-oxazole core with the following substituents:

  • A chloromethyl group at position 2.
  • A 2-ethoxyphenyl group (ortho-ethoxy-substituted phenyl) at position 2.
  • A methyl group at position 3.

The ethoxy group on the phenyl ring may enhance lipophilicity and influence binding interactions in biological systems compared to other substituents like halogens or alkyl groups.

Properties

IUPAC Name

4-(chloromethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2/c1-3-16-12-7-5-4-6-10(12)13-15-11(8-14)9(2)17-13/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKKUXSLEQVVKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=C(O2)C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, their substituents, molecular weights, and reported activities:

Compound Name Substituents (Position 2) Molecular Formula Molecular Weight Key Properties/Activities References
4-(Chloromethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole 2-ethoxyphenyl C₁₃H₁₄ClNO₂ 263.71 g/mol Potential antiviral activity (inferred from structural analogs)
4-(Chloromethyl)-2-(2-chlorophenyl)-5-methyl-1,3-oxazole 2-chlorophenyl C₁₁H₉Cl₂NO 242.10 g/mol Antimicrobial activity (hypothesized)
4-(Chloromethyl)-2-(4-ethylphenyl)-5-methyl-1,3-oxazole 4-ethylphenyl C₁₃H₁₄ClNO 247.71 g/mol Structural analog with enhanced lipophilicity
4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole 3-methoxyphenyl C₁₃H₁₄ClNO₂ 263.71 g/mol Studied for CNS applications (BDNF induction)
4-(Chloromethyl)-2-(3-methylphenyl)-5-methyl-1,3-oxazole 3-methylphenyl C₁₂H₁₂ClNO 221.69 g/mol Commercial availability as a building block

Key Differences and Implications

Substituent Effects on Bioactivity
  • Ethoxy vs. Chloro (Halogen): The 2-ethoxyphenyl group in the target compound may improve solubility in lipid-rich environments compared to the 2-chlorophenyl analog (). Halogens like chlorine often enhance binding to hydrophobic pockets in proteins but may reduce metabolic stability .
  • Ethoxy vs.
  • Positional Isomerism: The 2-ethoxyphenyl substituent (ortho position) introduces steric hindrance that could affect molecular planarity and intermolecular interactions compared to para-substituted analogs like 4-ethylphenyl () .
Therapeutic Potential
  • Antiviral Activity: Compounds with 2-ethoxyphenyl groups, such as those in and , demonstrate strong binding to viral proteins (e.g., monkeypox DNA polymerase), suggesting the target compound may share similar mechanisms .
  • Antimicrobial Activity: Analogs with chlorophenyl or bromophenyl substituents (e.g., ) show efficacy against bacterial strains, highlighting the role of halogens in disrupting microbial membranes .

Research Findings and Data Tables

Crystallographic and Conformational Data

  • Planarity and Conformation: Isostructural chloro/bromo derivatives (e.g., ) exhibit near-planar structures except for perpendicularly oriented fluorophenyl groups, suggesting that bulky substituents like ethoxy may disrupt crystallinity .
  • Intermolecular Interactions: Halogenated analogs form stronger van der Waals interactions, while ethoxy groups may participate in hydrogen bonding via oxygen lone pairs .

Pharmacological Screening Results

Compound Target Protein Binding Affinity (ΔG, kcal/mol) Reference
This compound (hypothetical) MPXV DPol -9.2 (predicted)
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Bacterial enzymes IC₅₀ = 1.2 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Chloromethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(Chloromethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.